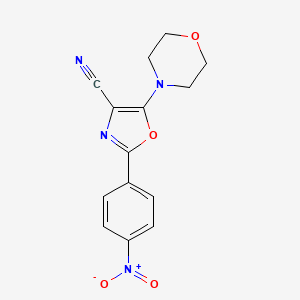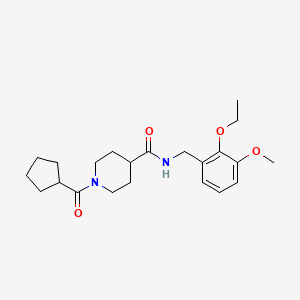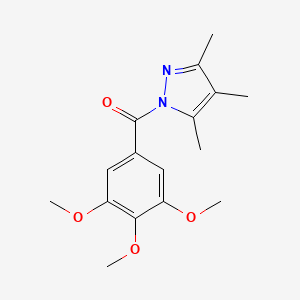![molecular formula C19H20N4O3 B5676332 5-{[(1S*,5R*)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B5676332.png)
5-{[(1S*,5R*)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The introduction of novel chemical entities such as "5-{[(1S*,5R*)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2(1H)-pyridinone" is pivotal in the development of new materials, pharmaceuticals, and chemical processes. Research in this area often focuses on the synthesis of novel compounds, elucidation of their molecular structures, and exploration of their chemical and physical properties to understand their potential applications.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, utilizing strategies like ring closure and nucleophilic attack. For instance, a related synthetic approach involved ring opening followed by ring closure reactions to afford novel compounds, indicating the potential synthetic pathways that could be explored for the target compound (Halim & Ibrahim, 2022). Friedel-Crafts acylation, utilizing nucleophilic catalysts such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), represents another potential method for synthesizing pyridinylcarbonyl-containing compounds (Taylor et al., 2010).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the chemical behavior of new compounds. Techniques such as NMR spectroscopy, X-ray crystallography, and DFT calculations are commonly employed. For similar molecules, single crystal X-ray crystallographic studies have been used to elucidate the molecular structure, supported by NMR data and DFT calculations for electronic properties analysis (Al-thamili et al., 2020).
Chemical Reactions and Properties
The reactivity and potential chemical transformations of new compounds are of significant interest. Studies on similar molecules have shown reactions like cyclopropanation, indicating the diverse chemical reactivity that can be anticipated for the target compound. For instance, azabicyclo compounds have been used as intermediates in various chemical reactions, showcasing their versatility and reactivity (Park et al., 1996).
Physical Properties Analysis
The physical properties such as solubility, melting point, and stability under various conditions are essential for practical applications. The study of related compounds, like the determination of vaporization enthalpies and crystal structures, provides insight into the stability and physical behavior of these molecules (Lipkind et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with different reagents, stability in various chemical environments, and potential for undergoing specific chemical transformations, is crucial. The synthesis and properties of closely related molecules suggest avenues for exploring the chemical behavior of the target compound, including its potential as a catalyst or in forming novel polymers or materials (Weber et al., 2008).
properties
IUPAC Name |
5-[(1S,5R)-3-(pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-17-7-5-14(9-21-17)18(25)23-11-13-4-6-15(23)12-22(10-13)19(26)16-3-1-2-8-20-16/h1-3,5,7-9,13,15H,4,6,10-12H2,(H,21,24)/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFMAHINVIBDAT-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CNC(=O)C=C3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CNC(=O)C=C3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(1S*,5R*)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2(1H)-pyridinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-dimethylphenyl)[4-(2-methoxybenzyl)piperazin-1-yl]acetic acid](/img/structure/B5676251.png)
![N-{rel-(3R,4S)-1-[4-(1-piperidinylcarbonyl)-2-pyridinyl]-4-propyl-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5676263.png)




amino]-2-hydroxypropyl}sulfamate](/img/structure/B5676311.png)
![N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5676320.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5676323.png)
![8-(5-chloro-2-methoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5676329.png)

![1-{4-methyl-2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]pyrimidin-5-yl}ethanone](/img/structure/B5676343.png)
![(3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5676348.png)
![2-methyl-6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5676355.png)